acetic acid;2,2,2-trifluoroethanol
Description
Conceptual Framework of Binary Solvent Systems in Chemical Science
Binary solvent systems are mixtures of two distinct solvents, creating a chemical environment with properties that can be non-additive and often unique compared to the individual components. The conceptual framework for understanding these systems lies in the intermolecular interactions between the two solvent molecules and between the solvents and any dissolved solutes. Key concepts include:
Preferential Solvation: In a binary mixture, a solute may be preferentially solvated by one of the solvent components. This phenomenon is dictated by the specific interactions (e.g., hydrogen bonding, dipole-dipole interactions) between the solute and each solvent. Molecular dynamics studies on TFE/water mixtures, for example, have shown that TFE molecules can preferentially aggregate around peptides, inducing a stabilizing effect. nih.gov
Micro-heterogeneity: On a microscopic scale, binary solvent systems are not always uniform. Depending on the nature of the components and their concentration, they can form clusters or domains enriched in one component. Small-angle X-ray scattering studies have revealed that TFE forms such clusters in water, creating distinct micro-environments within the bulk solution. nih.gov
Hydrogen Bonding: The extent and nature of the hydrogen bond network are critical in protic binary systems. Acetic acid can act as both a hydrogen bond donor and acceptor, while TFE is a strong hydrogen bond donor but a weak acceptor. Their mixture results in a complex and tunable hydrogen-bonding environment that can influence reaction mechanisms and solute conformations.
Azeotrope Formation: Some binary mixtures form azeotropes, where the vapor phase has the same composition as the liquid phase at a given pressure, making separation by simple distillation difficult. The ability of TFE to form an azeotropic mixture with water suggests complex vapor-liquid equilibria that could also be present in its mixtures with acetic acid. acs.org
The interplay of these factors allows chemists to use the composition of a binary solvent as a tool to manipulate the reaction environment, enhancing solubility, controlling reactivity, and stabilizing specific molecular structures.
Significance of Acetic Acid and 2,2,2-Trifluoroethanol (B45653) in Contemporary Chemical Research
Both acetic acid and 2,2,2-trifluoroethanol are important compounds in their own right, each possessing a unique set of properties that makes them valuable in various scientific domains.
Acetic Acid (CH₃COOH) , a simple carboxylic acid, is a fundamental chemical in both industrial and laboratory settings. vedantu.com It is a colorless liquid with a characteristic pungent odor. chemicalbook.comyoutube.com As a protic solvent, it is miscible with water and many organic solvents. vedantu.comchemicalbook.com Its significance stems from its roles as:
A Reagent and Chemical Intermediate: Acetic acid is a key precursor in the synthesis of numerous compounds, including vinyl acetate (B1210297) monomer (for plastics and adhesives), acetic anhydride, and various esters. knowde.comalliancechemical.com
A Solvent: It is used as a solvent in the production and formulation of pharmaceuticals and in various chemical reactions. knowde.com
An Acid Catalyst: Its acidic nature allows it to catalyze reactions such as esterification. knowde.com
2,2,2-Trifluoroethanol (CF₃CH₂OH) , also known as TFE, is a specialty solvent with distinct properties conferred by its trifluoromethyl group. wikipedia.orgchemicalbook.com This group makes TFE significantly more acidic than ethanol (B145695) and a strong hydrogen-bond donor. wikipedia.orgchemicalbook.com Its key applications include:
A Specialized Solvent: TFE is an effective solvent for a range of organic compounds and is particularly noted for its ability to dissolve peptides and proteins. chemicalbook.com It is used in organic synthesis, for example, in oxidations using hydrogen peroxide. chemicalbook.com
A Structure-Inducing Co-solvent: In biochemistry, TFE is widely used in NMR and CD spectroscopy studies because it promotes and stabilizes secondary structures like α-helices and β-sheets in peptides. nih.govwikipedia.org
A Medium for Selective Reactions: Research has shown that using TFE as a solvent can significantly improve selectivity in certain reactions, such as the nucleophilic aromatic substitution (SNAr) on peptides, when compared to more traditional solvents like DMF. rsc.org It has also been successfully used as a co-solvent in supercritical fluid chromatography (SFC) to purify sensitive compounds like boronate esters, preventing their degradation. nih.gov
The contrasting yet complementary properties of acetic acid and TFE make their combination a compelling subject for study.
Interactive Data Table: Physical Properties of Acetic Acid and 2,2,2-Trifluoroethanol
| Property | Acetic Acid | 2,2,2-Trifluoroethanol |
| Formula | C₂H₄O₂ nist.gov | C₂H₃F₃O wikipedia.org |
| Molar Mass | 60.052 g/mol nist.gov | 100.04 g/mol |
| Appearance | Colorless liquid chemicalbook.com | Colorless liquid wikipedia.org |
| Odor | Strong, pungent chemicalbook.com | Ethanol-like |
| Boiling Point | 117-118 °C chemicalbook.com | 77-80 °C |
| Melting Point | 16.2 °C chemicalbook.com | -43.5 °C |
| Density | 1.049 g/mL at 25 °C chemicalbook.com | 1.383 g/mL at 25 °C |
| pKa | 4.76 vedantu.com | 12.4 |
| Water Solubility | Miscible chemicalbook.com | Miscible wikipedia.org |
Research Trajectories and Unanswered Questions Pertaining to Acetic Acid/2,2,2-Trifluoroethanol Combinations
While both acetic acid and TFE are well-studied individually, the systematic investigation of their binary mixtures as a functional solvent system is an area ripe for exploration. The combination of a protic acid that is both a hydrogen-bond donor and acceptor with a highly polar, strongly hydrogen-bond-donating alcohol presents a unique solvent environment.
Future Research Trajectories:
Physicochemical Characterization: A fundamental research direction involves the comprehensive characterization of the physicochemical properties of acetic acid/TFE mixtures across the full range of compositions. This includes measuring density, viscosity, dielectric constant, and vapor-liquid equilibria to understand the non-ideal behavior and intermolecular interactions.
Spectroscopic and Computational Studies: Advanced spectroscopic techniques, such as FT-IR, Raman, and NMR, can probe the specific hydrogen-bonding interactions between acetic acid and TFE molecules. nih.gov These experimental studies, complemented by molecular dynamics simulations, could elucidate the microscopic structure of the mixtures, including the potential for cluster formation and preferential solvation, similar to studies on TFE/water systems. nih.gov
Applications in Organic Synthesis: The unique properties of the binary system could be harnessed to control reactivity and selectivity in organic reactions. For instance, in esterification reactions between an alcohol and acetic acid, the mixture itself could serve as both reactant and solvent. The formation of 2,2,2-trifluoroethyl acetate is a direct product of the two components. nih.gov Investigating how the reaction kinetics and equilibrium are affected by the solvent composition would be a valuable study.
Peptide and Protein Chemistry: Given TFE's known ability to stabilize secondary structures, exploring how the addition of acetic acid modulates this effect is a significant area of interest. The acidic environment could influence the charge state of amino acid side chains, adding another layer of control over peptide conformation and aggregation.
Unanswered Questions:
What is the precise molecular-level structure of acetic acid/TFE mixtures? Do defined hydrogen-bonded complexes or aggregates form at specific compositions?
How do the acidic and hydrogen-bonding properties of the mixture change with composition, and how can this be correlated with reaction outcomes?
Can the acetic acid/TFE system provide a superior medium for reactions that are sluggish or unselective in conventional solvents, particularly for acid-catalyzed processes or reactions involving highly polar transition states?
What are the thermodynamic properties of mixing for this system (e.g., enthalpy and entropy of mixing), and what do they reveal about the energetics of the intermolecular interactions?
Addressing these questions through systematic research will unlock the full potential of acetic acid/2,2,2-trifluoroethanol binary systems as a versatile tool in the arsenal (B13267) of chemical science.
Structure
2D Structure
Properties
Molecular Formula |
C4H7F3O3 |
|---|---|
Molecular Weight |
160.09 g/mol |
IUPAC Name |
acetic acid;2,2,2-trifluoroethanol |
InChI |
InChI=1S/C2H3F3O.C2H4O2/c3-2(4,5)1-6;1-2(3)4/h6H,1H2;1H3,(H,3,4) |
InChI Key |
ACQMQPOSUUWRJO-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)O.C(C(F)(F)F)O |
Origin of Product |
United States |
Intermolecular Interactions and Supramolecular Assembly in Acetic Acid/2,2,2 Trifluoroethanol Systems
Hydrogen Bonding Networks in Acetic Acid and 2,2,2-Trifluoroethanol (B45653) Mixtures
Hydrogen bonds are the principal architects of the supramolecular landscape in acetic acid/TFE mixtures. The hydroxyl group (-OH) in both molecules can act as a hydrogen bond donor, while the oxygen atoms in both and the fluorine atoms in TFE can act as acceptors. This dual capability leads to a complex and dynamic network of interactions.
The strength of hydrogen bonds is a critical factor in determining the structure and properties of molecular assemblies. Due to the high electronegativity of the trifluoromethyl group, the hydrogen atom of the hydroxyl group in TFE is more acidic and thus a stronger hydrogen bond donor compared to ethanol (B145695). wikipedia.org Consequently, TFE can form strong hydrogen bonds with Lewis bases. wikipedia.org
Acetic acid, on the other hand, can form particularly robust dimeric structures through two hydrogen bonds between the carboxyl groups of two molecules. libretexts.org This strong self-association competes with the formation of hydrogen bonds with other molecules like TFE. The propensity for hydrogen bonding is also influenced by the number of donor and acceptor sites and the steric hindrance around them.
Table 1: Comparison of Boiling Points as an Indicator of Hydrogen Bond Strength
| Compound | Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) |
| Acetic Acid | CH₃COOH | 60.05 | 118 |
| 2,2,2-Trifluoroethanol | CF₃CH₂OH | 100.04 | 77-80 |
| Ethanol | CH₃CH₂OH | 46.07 | 78 |
| Water | H₂O | 18.02 | 100 |
This table provides a comparative look at the boiling points of acetic acid, TFE, and related compounds. Higher boiling points, especially for molecules of similar molecular weight, often suggest stronger intermolecular forces, including hydrogen bonding. libretexts.orgquora.com
The flexibility of the TFE molecule allows it to adopt different spatial arrangements, or conformations. The two primary conformers are the gauche and anti (or trans) forms, which refer to the rotational position of the hydroxyl group relative to the trifluoromethyl group. acs.orgacs.org
Studies have shown that in the gas phase and in solution, the gauche conformer of TFE is significantly more stable and therefore more populated than the anti conformer. acs.orgacs.org This preference for the gauche form is attributed to the stabilizing influence of an intramolecular hydrogen bond between the hydroxyl hydrogen and a fluorine atom. caltech.edu Even in clusters with other molecules, such as 2-fluoropyridine, TFE predominantly maintains its gauche conformation. acs.orgacs.orgnih.gov Quantum chemical calculations support this observation, indicating that the trans-TFE conformer is much less favorable and may not even represent a local energy minimum when TFE acts as a hydrogen bond donor. acs.org
A key aspect of TFE's behavior is the competition between the formation of an intramolecular hydrogen bond (within the same molecule) and intermolecular hydrogen bonds (with other molecules). nih.gov The intramolecular O-H···F bond in the gauche conformer provides a degree of stability to the isolated molecule. caltech.edu
However, in a protic solvent or in the presence of strong hydrogen bond acceptors like acetic acid, this intramolecular bond can be disrupted in favor of forming stronger intermolecular hydrogen bonds. nih.gov The balance between these two types of interactions is crucial. Molecular dynamics simulations suggest that in mixtures with water, TFE molecules tend to aggregate around peptides, displacing water and creating an environment that favors the formation of intra-peptide hydrogen bonds. nih.govnih.gov This indicates that the intermolecular interactions of TFE with the peptide are more significant than its intramolecular hydrogen bonding in this context.
Molecular Association and Complex Formation
The hydrogen bonding capabilities of acetic acid and TFE lead to the formation of various molecular associations, from simple adducts to larger clusters.
Acetic acid and TFE can form 1:1 adducts through hydrogen bonding. wikipedia.orgchemspider.comescholarship.org In these complexes, the more acidic hydroxyl group of TFE can act as a strong hydrogen bond donor to the carbonyl oxygen of acetic acid. Conversely, the hydroxyl group of acetic acid can donate a hydrogen bond to the oxygen atom of TFE. The formation of these adducts can be studied using various spectroscopic techniques and computational methods. The interaction between the two molecules is a classic example of a Lewis acid-base interaction, where TFE acts as a hard Lewis acid. wikipedia.org
In pure TFE and in mixtures, TFE molecules can self-associate to form dimers, trimers, and larger clusters. cncb.ac.cnresearchgate.net Computational studies have predicted the existence of various hydrogen-bonded dimer and trimer structures. cncb.ac.cnresearchgate.net One of the dimer structures involves a seven-membered cyclic arrangement with a free trifluoromethyl side chain. researchgate.net
Trimer formation can occur in a couple of ways. One involves a third TFE monomer hydrogen bonding to a fluorine atom of the aforementioned dimer, leading to three possible trimer isomers. researchgate.net Another trimer structure is a cyclic arrangement of three TFE molecules, held together by three O-H···O hydrogen bonds, with the trifluoromethyl groups extending outwards. researchgate.net These trimer complexes exhibit high dissociation energies, indicating their significant stability. cncb.ac.cnresearchgate.net The formation of these clusters is thought to be relevant to TFE's function as a solvent that can mimic membrane environments. cncb.ac.cnresearchgate.net
Table 2: Investigated Molecular Assemblies in Acetic Acid/TFE Systems
| Assembly Type | Description | Key Interactions |
| Acetic Acid Dimer | Two acetic acid molecules linked by two hydrogen bonds. | O-H···O |
| TFE Gauche Conformer | A rotational isomer of TFE stabilized by an internal hydrogen bond. | Intramolecular O-H···F |
| Acetic Acid-TFE Adduct | A 1:1 complex formed between an acetic acid and a TFE molecule. | Intermolecular O-H···O |
| TFE Dimer | Two TFE molecules associated through hydrogen bonding. | Intermolecular O-H···O |
| TFE Trimer | Three TFE molecules forming a stable cluster, which can be cyclic or acyclic. | Intermolecular O-H···O and O-H···F |
This table summarizes the various types of molecular assemblies that have been studied in systems containing acetic acid and/or 2,2,2-trifluoroethanol, highlighting the primary hydrogen bonds involved.
Weak Interactions in Fluorinated Alcohol Systems
2,2,2-Trifluoroethanol is a unique solvent characterized by its strong hydrogen-bond-donating ability and weak hydrogen-bond-accepting capability. The electron-withdrawing nature of the trifluoromethyl group significantly increases the acidity of the hydroxyl proton compared to ethanol, making TFE a potent hydrogen bond donor. wikipedia.org This property allows TFE to form stable complexes with Lewis bases. wikipedia.org
Computational studies have shown that TFE can form hydrogen-bonded dimers and trimers in the gas phase and in solution. nih.gov These studies, employing methods like density functional theory (DFT), have elucidated the geometries and dissociation energies of these clusters. For instance, one stable dimer configuration involves a seven-membered cyclic structure with a free CF3CH2 side chain. Trimer structures can involve a third TFE monomer hydrogen-bonding to a fluorine atom of the dimer or the formation of a cyclic structure with three OH···O bonds.
The interactions within TFE clusters are not limited to conventional hydrogen bonds. Weak C-H···O and C-H···F interactions also play a role in stabilizing these supramolecular assemblies. The gauche conformer of TFE is often favored in these clusters.
The ability of TFE to stabilize secondary structures in peptides is a well-documented phenomenon attributed to its weak interactions. wikipedia.org By preferentially solvating the peptide and creating a low dielectric environment, TFE promotes the formation of intramolecular hydrogen bonds within the peptide, thereby favoring helical or sheet structures.
| Interaction Type | Description | Key Features |
| Hydrogen Bonding (O-H···O) | Strong directional interaction between the hydroxyl proton of one TFE molecule and the oxygen of another. | TFE is a strong H-bond donor. |
| Hydrogen Bonding (O-H···F) | Weaker hydrogen bond that can occur between the hydroxyl proton and a fluorine atom. | Contributes to the stability of TFE clusters. |
| Weak C-H···O/F Interactions | Non-conventional hydrogen bonds involving the C-H bonds of the ethyl group. | Play a role in the overall stability of supramolecular structures. |
Supramolecular Architectures and Self-Assembly in Acetic Acid/2,2,2-Trifluoroethanol Environments
Acetic acid is well-known for its ability to form highly stable cyclic dimers through two strong hydrogen bonds between the carboxyl groups of two molecules. nih.gov This dimerization is a predominant feature in the gas phase, in non-polar solvents, and to a lesser extent in the liquid state. The strength of these dual hydrogen bonds is significant, with a total stabilization energy of approximately 66.5 kJ/mol for the dimer in the gas phase.
When acetic acid is mixed with 2,2,2-trifluoroethanol, a competition arises between the self-association of the individual components and the formation of hetero-aggregates. While direct experimental studies on the specific supramolecular structures in acetic acid/TFE mixtures are not extensively documented in the reviewed literature, the fundamental principles of hydrogen bonding allow for predictions of the likely interactions.
Given that TFE is a strong hydrogen bond donor and the carbonyl oxygen of acetic acid is a good hydrogen bond acceptor, the formation of hydrogen-bonded complexes between acetic acid and TFE is highly probable. These interactions would compete with the formation of acetic acid cyclic dimers and TFE self-aggregates. The likely supramolecular species present in the mixture would include:
Acetic Acid Cyclic Dimers: The robust nature of this dimer suggests it will persist in the mixture.
TFE Self-Aggregates: Dimers and trimers of TFE will also be present.
Acetic Acid-TFE Hetero-aggregates: Formation of linear or cyclic structures involving hydrogen bonds between the hydroxyl group of TFE and the carbonyl oxygen of acetic acid, as well as between the carboxyl proton of acetic acid and the oxygen of TFE.
Spectroscopic techniques such as FTIR and NMR would be instrumental in identifying and characterizing these different species. For instance, in FTIR spectroscopy, the O-H and C=O stretching frequencies are sensitive to hydrogen bonding. The formation of acetic acid-TFE complexes would lead to shifts in these bands compared to the pure components. Similarly, in ¹H NMR spectroscopy, the chemical shifts of the hydroxyl and carboxyl protons are highly dependent on their hydrogen-bonding environment.
| Supramolecular Species | Dominant Interactions | Expected Observables |
| Acetic Acid Cyclic Dimer | Two O-H···O=C hydrogen bonds | Characteristic shifts in IR (C=O and O-H stretch) and NMR (carboxyl proton) spectra. |
| TFE Aggregates (Dimers, Trimers) | O-H···O and O-H···F hydrogen bonds | Shifts in the O-H stretching frequency in IR and the hydroxyl proton in NMR. |
| Acetic Acid-TFE Hetero-aggregates | O-H(TFE)···O=C(Acid) and O-H(Acid)···O(TFE) hydrogen bonds | New or shifted IR and NMR signals indicative of mixed species. |
Spectroscopic and Computational Elucidation of Acetic Acid/2,2,2 Trifluoroethanol Systems
Vibrational Spectroscopy for Hydrogen Bonding Characterization
Vibrational spectroscopy is a powerful tool for probing the intricate network of hydrogen bonds within the acetic acid/2,2,2-trifluoroethanol (B45653) system. Techniques like Fourier-transform infrared (FTIR) and Raman spectroscopy provide detailed insights into the molecular vibrations that are highly sensitive to the formation and strength of hydrogen bonds.
In mixtures of carboxylic acids and alcohols, the hydroxyl (O-H) and carbonyl (C=O) stretching vibrations are of particular interest. The formation of hydrogen bonds typically leads to a red shift (decrease in frequency) and broadening of the O-H stretching band. For the C=O stretching frequency of a carboxylic acid, hydrogen bonding to the carbonyl oxygen causes a downshift.
Studies on acetic acid in various environments have shown that it can exist as a monomer, a cyclic dimer with two strong hydrogen bonds, or in linear chain-like structures, depending on the concentration and the surrounding medium. In the gas phase, the cyclic dimer is the most stable configuration. However, in the liquid phase and in solution, the equilibrium between different associated forms is more complex.
When 2,2,2-trifluoroethanol is introduced, it can act as both a hydrogen bond donor (via its hydroxyl group) and a weak hydrogen bond acceptor (via the oxygen and fluorine atoms). The electron-withdrawing nature of the trifluoromethyl group in TFE increases the acidity of its hydroxyl proton, making it a strong hydrogen bond donor. This property allows TFE to effectively compete with acetic acid in forming hydrogen bonds, thereby influencing the equilibrium of acetic acid self-association.
FTIR studies of acetic acid in solution reveal characteristic bands for the C=O stretch of the monomer and the dimer. In the presence of a hydrogen-bonding solvent like TFE, new bands corresponding to acetic acid-TFE complexes would be expected to appear. The positions and intensities of these bands provide information about the strength and nature of the intermolecular interactions. For instance, the interaction between the carbonyl group of acetic acid and the hydroxyl group of TFE would lead to a shift in the C=O stretching frequency.
Aqueous solutions of acetic acid have been extensively studied, revealing that the C=O stretching band is composed of contributions from differently hydrated monomeric species. Similar complexities are anticipated in TFE mixtures. Time-resolved infrared (TRIR) absorption spectroscopy, combined with computational methods, has been used to study the photochemistry of hydrogen-bonded acid dimers, highlighting how hydrogen bond strength affects excited-state dynamics. Although this study focused on acetic acid and trifluoroacetic acid dimers, the principles are applicable to the acetic acid/TFE system.
Table 1: Characteristic IR Frequencies for Acetic Acid Species
| Species | Vibrational Mode | Frequency Range (cm⁻¹) | Reference |
| Acetic Acid Monomer | C=O stretch | ~1776 | |
| Acetic Acid Cyclic Dimer | C=O stretch | ~1703 - 1755 | |
| Acetic Acid (dilute in D₂O) | C=O stretch | 1687 - 1706 | |
| Acetic Acid on TiO₂ | C=O stretch (H-bonded) | Not specified |
Note: The exact frequencies can vary depending on the solvent and concentration.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Conformational Analysis
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable technique for elucidating the structural and conformational aspects of the acetic acid/2,2,2-trifluoroethanol system in the liquid state. By analyzing various NMR parameters, such as chemical shifts and coupling constants, detailed information about molecular interactions and dynamics can be obtained.
Chemical Shift Analysis in Mixed Solvent Systems
The chemical shifts of protons and carbons are highly sensitive to their local electronic environment, which is significantly influenced by intermolecular interactions like hydrogen bonding. In a mixture of acetic acid and TFE, the chemical shifts of the acidic proton of acetic acid and the hydroxyl proton of TFE are particularly informative.
As the composition of the mixed solvent system is varied, changes in the chemical shifts of these protons can be monitored to understand the equilibrium between self-associated species (acetic acid dimers, TFE clusters) and hetero-associated complexes (acetic acid-TFE). The formation of a hydrogen bond typically causes a downfield shift (increase in ppm value) for the proton involved in the bond.
For example, the chemical shift of the carboxylic acid proton in acetic acid is known to be concentration-dependent, reflecting the equilibrium between monomeric and dimeric forms. In an inert solvent, dilution leads to an upfield shift as the dimeric form breaks down. In the presence of a hydrogen-bonding co-solvent like TFE, the behavior of the chemical shifts will be governed by the relative strengths of the acetic acid-acetic acid, TFE-TFE, and acetic acid-TFE hydrogen bonds.
The chemical shifts of the carbon atoms, particularly the carbonyl carbon of acetic acid and the carbons of TFE, also provide valuable information. Changes in these shifts upon mixing can be correlated with the extent and nature of hydrogen bonding.
Computational Chemistry and Molecular Modeling
Density Functional Theory (DFT) Studies of Molecular Geometries and Interactions
Density Functional Theory (DFT) serves as a powerful computational tool for investigating the molecular-level interactions and stable geometries of chemical systems. In the context of acetic acid and 2,2,2-trifluoroethanol (TFE) mixtures, DFT calculations are employed to elucidate the nature of hydrogen bonding, which is the dominant intermolecular force governing the system's properties. These studies provide insights into the energies and geometric parameters of various possible complexes formed between acetic acid and TFE molecules.
DFT methods are used to compare the hydrogen-bonding energies of different dimer configurations to identify the most stable structures. nih.gov For instance, studies on acetic acid have shown that it can form both cyclic dimers, which are most stable in the gas phase, and linear chain structures, which are favored in the liquid phase. nih.gov The cyclic dimer is characterized by two strong O-H···O hydrogen bonds. nih.gov When TFE is introduced, it can act as both a hydrogen bond donor (via its hydroxyl group) and an acceptor. Due to the strong electron-withdrawing effect of the trifluoromethyl group, the hydroxyl proton of TFE is significantly more acidic than that of ethanol (B145695), making TFE a strong hydrogen bond donor. wikipedia.org
DFT calculations can precisely determine the geometric parameters, such as bond lengths and angles, of the hydrogen bonds formed between acetic acid and TFE. For example, a hydrogen bond between the carbonyl oxygen of acetic acid (acceptor) and the hydroxyl hydrogen of TFE (donor) would be a primary interaction. Conversely, the hydroxyl oxygen of acetic acid can act as an acceptor for the TFE hydroxyl hydrogen. The relative energies of these different configurations reveal the preferred interaction motifs. Computational studies on TFE have identified distinct conformers, such as antiperiplanar and synclinal forms, which influence its interaction patterns. acs.org The interaction energies and optimized geometries for various acetic acid-TFE dimers can be calculated to understand the system's fundamental associative behavior.
| Interaction Type | Donor | Acceptor | Calculated Interaction Energy (kcal/mol) | H-bond Length (Å) |
| Acetic Acid - Acetic Acid | Carboxyl -OH | Carbonyl C=O | -14.5 to -16.0 | 1.65 - 1.70 |
| TFE - Acetic Acid | TFE -OH | Acetic Acid C=O | -8.0 to -10.0 | 1.70 - 1.80 |
| Acetic Acid - TFE | Acetic Acid -OH | TFE -OH | -6.0 to -8.0 | 1.75 - 1.85 |
Note: The data in this table are representative values derived from typical DFT calculations on similar hydrogen-bonded systems and are presented for illustrative purposes.
Local reactivity within the molecules can be analyzed using DFT-derived parameters like Fukui functions, which identify the most likely sites for nucleophilic and electrophilic attack, further clarifying the nature of the intermolecular interactions. nih.gov Such analyses are crucial for understanding how TFE modulates the self-association of acetic acid, shifting the equilibrium from cyclic dimers to linear chains or solvated monomers. nih.gov
Polarizable Force Field Development and Validation for Acetic Acid/2,2,2-Trifluoroethanol Systems
Standard molecular dynamics force fields often use fixed partial charges on atoms, which does not account for the electronic polarization that occurs as the molecular environment changes. duke.edu For systems involving highly polar or fluorinated molecules like acetic acid and TFE, this electronic polarization is significant. duke.edunih.gov Polarizable force fields (PFFs) explicitly model this effect, typically by introducing induced dipoles, leading to a more accurate description of intermolecular interactions, especially electrostatics. duke.edu
The development of a PFF for the acetic acid/TFE system involves several steps. First, parameters for the individual components must be developed and validated. For TFE, this involves parameterizing a model to reproduce its known physicochemical properties, such as density, enthalpy of vaporization, and dielectric constant, as determined from experimental data. uq.edu.aurug.nl New TFE models have been proposed and optimized for use in combination with other solvents. uq.edu.auresearchgate.net Similarly, parameters for acetate (B1210297), the conjugate base of acetic acid, have been developed in the context of polarizable force fields, with a focus on accurately reproducing properties like hydration free energy. nih.gov
The core of a PFF is the representation of polarizability. One common approach is the Drude oscillator model, where an auxiliary particle with a charge (a Drude particle) is attached by a spring to its parent atom. nih.gov In an electric field, this particle can be displaced, creating an induced dipole. nih.gov The validation of a new PFF is critical and involves comparing simulation results against a wide range of experimental data. For the acetic acid/TFE system, this would include the density, excess enthalpy, and transport properties (like viscosity and diffusion) of the mixtures across different compositions. nih.gov The ability of the force field to correctly predict the structure of the liquid, such as the RDFs, is also a key validation metric. nih.gov The use of PFFs is particularly important for accurately modeling interactions with charged species like the acetate ion, where polarization effects are magnified. nih.gov
| Force Field Type | Model/Method | Key Features and Validation Targets |
| Polarizable (General) | Classical Drude Oscillator nih.gov | Explicitly models electronic polarization; crucial for ionic species. Validated against hydration free energies and QM data. nih.gov |
| Polarizable (Ionic Liquids) | CL&Pol Force Field researchgate.net | Uses Drude particles and Thole damping functions to prevent "polarization catastrophe". Validated against density, viscosity, and diffusion coefficients. researchgate.netchemrxiv.org |
| TFE-Specific (Non-Polarizable but Refined) | GAFF-based researchgate.net | Refined atomic charges using Quantum Mechanics. Optimized to reproduce density, enthalpy of vaporization, and conformer populations of pure TFE. researchgate.net |
| TFE-Specific (Non-Polarizable) | GROMOS96-based uq.edu.aurug.nl | United-atom model for the methylene (B1212753) group. Optimized to reproduce physicochemical properties of neat TFE and TFE/water mixtures. uq.edu.aurug.nl |
Solvent Effects and Reaction Kinetics in Acetic Acid/2,2,2 Trifluoroethanol Media
Modulation of Reaction Rates by Acetic Acid/2,2,2-Trifluoroethanol (B45653) Solvent Mixtures
The composition of acetic acid/TFE mixtures can be finely tuned to modulate reaction rates. The polarity and hydrogen-bonding capabilities of the solvent mixture play a crucial role in stabilizing transition states and intermediates, thereby influencing the kinetics of a reaction. For instance, in reactions proceeding through charged intermediates, the high ionizing power of TFE can lead to significant rate enhancements.
In the context of nucleophilic aromatic substitution (SNAr) reactions, the combination of trifluoroacetic acid (a stronger acid than acetic acid) and TFE has been shown to be highly effective. nih.govlookchem.com The solvent mixture's ability to solubilize polar substrates and the low nucleophilicity of TFE are advantageous. nih.govlookchem.com The presence of the acid catalyst activates the heterocyclic substrate towards nucleophilic attack. nih.govlookchem.com
The rate of hydrogen atom abstraction reactions is also sensitive to the solvent environment. acs.orgacs.org The hydrogen-bond-donating ability of TFE and the hydrogen-bond-accepting properties of the solvent can influence the stability of the reactants and the transition state, thereby altering the reaction rate. acs.orgacs.org
Mechanistic Investigations of Reactions Catalyzed or Facilitated by Acetic Acid/2,2,2-Trifluoroethanol
The acetic acid/TFE solvent system has been instrumental in elucidating reaction mechanisms, particularly for SNAr, hydrogen atom abstraction, and oxidation reactions.
Nucleophilic Aromatic Substitution (SNAr) Reactions in Trifluoroacetic Acid/2,2,2-Trifluoroethanol
The combination of trifluoroacetic acid (TFA) and TFE provides a potent medium for facilitating SNAr reactions, especially for the coupling of anilines with heterocyclic compounds. nih.govlookchem.com This methodology is valuable for synthesizing molecules containing a "kinase-privileged fragment," a common structural motif in kinase inhibitors. lookchem.com
The proposed mechanism involves the N-protonation of the heterocycle by TFA, which activates it for nucleophilic attack by the aniline (B41778). nih.govlookchem.com A key advantage of this system is that TFA is acidic enough to activate the heterocycle without significantly protonating and deactivating the aniline nucleophile. nih.govlookchem.com TFE, as the solvent, offers several benefits: it readily dissolves polar reactants, its low nucleophilicity prevents it from competing with the aniline, and it can help break down the Meisenheimer intermediate by solvating the leaving group. nih.govlookchem.com This approach is compatible with a variety of functional groups and offers a simpler alternative to organometallic methods, often leading to high product yields. nih.govlookchem.com
Table 1: Examples of SNAr Reactions in TFA-TFE lookchem.com
| Heterocyclic Scaffold | Leaving Group | Nucleophile | Product Yield (%) |
|---|---|---|---|
| 6-Cyclohexylmethoxy-2-fluoropurine | Fluoro | Aniline | 50-90 |
| Purines | Chloro, Bromo, Alkylsulfonyl | Substituted Anilines | 50-90 |
| Pyrimidines | Chloro, Bromo, Alkylsulfonyl | Substituted Anilines | 50-90 |
This table is generated based on the general yields reported in the source.
Hydrogen Atom Abstraction Reactions: Solvent Polarity and Hydrogen Bonding Effects
The kinetics of hydrogen atom abstraction reactions are significantly influenced by the solvent's polarity and its capacity for hydrogen bonding. acs.orgacs.org The rate at which a radical abstracts a hydrogen atom from a substrate can be either accelerated or decelerated depending on the specific interactions between the solvent and the reacting species.
In many instances, the kinetic solvent effect (KSE) is directly linked to hydrogen-bonding interactions between the substrate (XH) and the solvent. acs.org Solvents that are strong hydrogen-bond acceptors (HBA) can form hydrogen bonds with the hydrogen-bond-donating (HBD) substrate, which can stabilize the ground state of the substrate more than the transition state, leading to a decrease in the reaction rate. acs.orgacs.org
The rate constants for hydrogen atom abstraction by alkoxyl radicals from phenols and anilines, for example, have been observed to decrease as the HBA strength of the solvent increases. acs.org This phenomenon is pertinent to the effectiveness of antioxidants, as their radical-trapping ability diminishes in media that are better hydrogen-bond acceptors. acs.org
Oxidation Reactions in 2,2,2-Trifluoroethanol as a Solvent
2,2,2-Trifluoroethanol is an effective solvent for various oxidation reactions. wikipedia.orgchemicalbook.comchemeurope.com Its ability to activate oxidizing agents, such as hydrogen peroxide, through hydrogen bonding networks is a key factor. acs.org For example, the oxidation of sulfur compounds using hydrogen peroxide is efficiently carried out in TFE. wikipedia.orgchemicalbook.comchemeurope.com
The oxidation of TFE itself can yield trifluoroacetaldehyde (B10831) or trifluoroacetic acid. chemicalbook.comchemeurope.com Furthermore, TFE can promote the ring-opening of epoxides, facilitating reactions with various nucleophiles. arkat-usa.org In some cases, the fluorinated alcohol can act as a promoter for electrophilic activation of the epoxide. arkat-usa.org
Role of Acidity and Protonation in Reaction Pathways
The acidity of the acetic acid/TFE medium and the extent of protonation of reactants and intermediates are critical determinants of the reaction pathway.
Brønsted Acidity of Acetic Acid and 2,2,2-Trifluoroethanol in Mixed Systems
2,2,2-Trifluoroethanol is significantly more acidic than ethanol (B145695) due to the strong electron-withdrawing effect of the trifluoromethyl group. wikipedia.org This enhanced acidity allows TFE to act as a potent hydrogen-bond donor, forming strong complexes with Lewis bases. wikipedia.org
The combination of a Brønsted acid like trifluoroacetic acid with TFE creates a highly acidic environment that can catalyze reactions by protonating substrates, thereby making them more susceptible to nucleophilic attack. nih.govlookchem.comresearchgate.net This is particularly evident in the SNAr reactions of heterocycles, where protonation of a ring nitrogen atom activates the molecule for substitution. nih.govlookchem.com
Table 2: pKa Values of Relevant Compounds
| Compound | pKa |
| Acetic Acid | 4.76 commonorganicchemistry.com |
| Trifluoroacetic Acid | 0.23 commonorganicchemistry.com |
| 2,2,2-Trifluoroethanol | 12.4 |
| Ethanol | 16.0 hw.ac.uk |
This table provides a comparison of the acidities of the key compounds discussed.
Catalytic Activation Mechanisms
The combination of acetic acid and 2,2,2-trifluoroethanol (TFE) creates a unique solvent environment that can significantly influence catalytic activation mechanisms. TFE is recognized for its ability to accelerate certain organic reactions, a property attributed to its high ionizing power, strong hydrogen bond donating ability, and capacity to effectively solvate leaving groups. researchgate.netrsc.org Its acidity (pKa ≈ 12.4), which is greater than that of ethanol, is a key factor. rsc.org When mixed with acetic acid, a well-known protic acid catalyst, the resulting medium exhibits enhanced acidity and a distinct polarity.
This environment promotes catalytic activation primarily through the following mechanisms:
Enhanced Protonation: Acetic acid serves as a primary source of protons. In the presence of TFE, the stability of the protonated species and the transition states can be enhanced. TFE's ability to form stable hydrogen-bonded complexes with various Lewis bases, such as those on a substrate, can facilitate the proton transfer from acetic acid, thereby activating the substrate for subsequent reaction. wikipedia.orgchemicalbook.com For instance, in esterification reactions, the protonation of the carboxylic acid's carbonyl group is a critical activation step, making it more electrophilic for nucleophilic attack by an alcohol. mdpi.com The TFE/acetic acid medium can accelerate this process.
Transition State Stabilization: TFE is particularly effective at stabilizing charged intermediates and transition states, a common feature in many catalyzed reactions. rsc.org Molecular dynamics simulations have shown that TFE molecules can form a "coating" around reacting species, creating a low dielectric environment that favors the formation of intramolecular hydrogen bonds and stabilizes charge separation. nih.gov This stabilization of the transition state lowers the activation energy of the reaction, leading to increased reaction rates.
Selective Solvation: The mixture can offer selective solvation effects. TFE has been shown to improve chemo-selectivity in reactions with multiple competing nucleophilic sites, such as in peptide arylation. rsc.org It can preferentially solvate certain parts of a molecule or transition state, guiding the reaction toward a specific pathway. This effect, combined with the acidic environment provided by acetic acid, can be a powerful tool for controlling reaction outcomes. For example, in nucleophilic aromatic substitution (SNAr) reactions, TFE's ability to solvate the outgoing leaving group has been proposed as a reason for enhanced reactivity. rsc.org
The synergistic effect of acetic acid's proton-donating capability and TFE's unique solvation properties and acidity creates a potent medium for activating substrates in a variety of chemical transformations.
Liquid-Liquid Equilibrium and Phase Behavior of 2,2,2-Trifluoroethanol/Water/Ester Systems
The separation of 2,2,2-trifluoroethanol from aqueous solutions is a significant challenge in industrial processes, partly because TFE and water can form an azeotropic mixture. acs.org Liquid-liquid extraction (LLE) is a common method employed to overcome this, and the choice of solvent (extractant) is crucial for efficient separation. Esters are a class of solvents that have been studied for this purpose.
Research into the liquid-liquid equilibrium of ternary systems composed of TFE, water, and an ester provides critical data for designing separation processes. The effectiveness of an extractant is typically evaluated using two key parameters: the distribution coefficient (D) and the selectivity factor (S). The distribution coefficient measures the ratio of the concentration of TFE in the extract phase to the aqueous phase, while the selectivity factor measures the ability of the solvent to preferentially extract TFE over water.
Studies have been conducted on various esters as extractants at specific temperatures. For instance, the LLE behavior for mixtures of water, TFE, and esters like ethyl acetate (B1210297), isopropyl acetate, and isobutyl acetate was investigated at 308.15 K. acs.org Similarly, n-propyl acetate was studied as an extractant at 303.2 K. researchgate.net
The experimental data from these studies are often correlated with thermodynamic models such as the Non-Random Two-Liquid (NRTL) and UNIQUAC activity coefficient models to predict the phase behavior across a range of compositions. researchgate.netacs.orgresearchgate.net These models have shown good correlation with experimental data, with root mean square deviations (RMSD) often below 0.6%. researchgate.net
The results from these investigations indicate that the choice of ester has a significant impact on the extraction efficiency. For example, in one study, isobutyl acetate was found to have a better extraction ability for TFE from its aqueous solution compared to ethyl acetate and isopropyl acetate. acs.org Generally, higher values for the distribution coefficient and selectivity factor indicate a more suitable extractant for the separation process. researchgate.netresearchgate.net
Below are tables summarizing findings from LLE studies of various TFE/water/ester systems.
Table 1: Investigated Ternary Systems for Liquid-Liquid Extraction of TFE This table is interactive and allows for sorting.
| Extractant (Ester) | Temperature (K) | Thermodynamic Models Used | Reference |
|---|---|---|---|
| n-Propyl acetate | 303.2 | NRTL, UNIQUAC | researchgate.net |
| Ethyl acetate | 308.15 | NRTL | acs.org |
| Isopropyl acetate | 308.15 | NRTL | acs.org |
| Isobutyl acetate | 308.15 | NRTL | acs.org |
Table 2: Qualitative Extraction Performance of Different Esters This table is interactive and allows for sorting.
| Extractant (Ester) | Relative Extraction Ability | Key Finding | Reference |
|---|---|---|---|
| n-Propyl acetate | High | Partition coefficient (D) and separation factor (S) are greater than 1. | researchgate.net |
| Isobutyl acetate | Highest among tested acetates | Showed better extraction ability compared to ethyl and isopropyl acetate. | acs.org |
| Ethyl acetate | Lower than Isobutyl acetate | Serves as a viable, though less effective, extractant. | acs.org |
| Isopropyl acetate | Lower than Isobutyl acetate | Serves as a viable, though less effective, extractant. | acs.org |
Applications and Advanced Methodologies Involving Acetic Acid/2,2,2 Trifluoroethanol Systems
Applications in Organic Synthesis
The acetic acid/TFE system provides a versatile medium for various synthetic transformations, from the creation of complex fluorinated polymers to the selective modification of biomolecules.
Synthesis of Fluorinated Compounds
The combination of acetic acid and fluorinated reagents is pivotal in the synthesis of advanced fluorinated materials. A notable application is the polymerization of tetrafluoroethylene (B6358150) (TFE) to produce polytetrafluoroethylene (PTFE). Research has shown that using CO2-expanded acetic acid as a solvent medium is a viable method for TFE polymerization. researchgate.net This approach is significant as it provides an alternative to traditional methods that often rely on environmentally persistent fluorinated surfactants like perfluorooctanoic acid (PFOA). researchgate.net Acetic acid serves as a promising expandable solvent that lowers the pressure requirements for the polymerization process. researchgate.net The use of a hydrocarbon solvent like acetic acid was found to be effective, challenging the conventional belief that such solvents would inhibit polymerization due to chain transfer reactions. researchgate.net
| Acetic Acid Volume (%) | Pressure (psi) | Yield (%) | Polymer Type |
|---|---|---|---|
| 20 | 5000 | Data not specified | PTFE |
| 40 | 5000 | Data not specified | PTFE |
| 60 | 3000 | Data not specified | PTFE |
| Not Applicable | Not Applicable | Satisfactory | Colloidal PTFE |
Chemo-selective Arylation of Peptides
The solvent environment plays a critical role in controlling the selectivity of reactions on complex molecules like peptides, which possess multiple nucleophilic sites. Using 2,2,2-trifluoroethanol (B45653) (TFE) as a solvent for the nucleophilic aromatic substitution (SNAr) arylation of peptides has been shown to significantly enhance chemo-selectivity compared to more common polar aprotic solvents like N,N'-dimethylformamide (DMF). slideshare.netnih.gov This methodology allows for the controlled modification of specific amino acid residues.
Research demonstrates that TFE can tune the nucleophilic character of the side chains in peptides, enabling selective arylation. slideshare.netcem.com For instance, in the presence of competing nucleophilic side chains such as cysteine, lysine, serine, and tyrosine, performing the reaction in TFE can favor arylation at the cysteine residue. slideshare.netcem.com This control is attributed to TFE's ability to stabilize α-helical secondary structures and enhance intramolecular hydrogen bonding, which modulates the reactivity of different functional groups. cem.com This approach provides a mild and controlled method for introducing chemical handles like the tetrafluoropyridine moiety onto peptides, which is useful for 19F NMR analysis and further modifications. slideshare.netnih.gov
| Peptide Substrate | Solvent | Base | Observed Outcome |
|---|---|---|---|
| Peptide with Lysine and Tyrosine | DMF | DIPEA | Arylation at multiple sites |
| Peptide with Lysine and Tyrosine | TFE | DIPEA | Selective arylation at Tyrosine |
| Peptide with Cysteine, Lysine, Serine | TFE | DIPEA | Preferential arylation at Cysteine |
Deprotection Strategies in Organic Transformations
In multistep organic synthesis, particularly in peptide synthesis, the protection and subsequent deprotection of functional groups are crucial steps. wikipedia.org Fluorinated acids are prominent reagents for these transformations. Trifluoroacetic acid (TFA), a much stronger acid than acetic acid, is widely used to remove acid-labile protecting groups, most notably the tert-butyloxycarbonyl (Boc) group from amines. researchgate.netyoutube.com The strength of TFA, combined with its volatility, makes it highly effective for clean deprotection reactions. researchgate.netnih.gov
While the use of a combined acetic acid/TFE system is not as extensively documented for deprotection as standalone TFA, the principles of acid-catalyzed cleavage remain relevant. The choice of acid and solvent can modulate the harshness of the deprotection conditions. wikipedia.org For instance, the trifluoroethyl (TFE) group itself can be used as a protecting group for alcohols, forming TFE ethers. However, the cleavage of these robust ethers typically requires specific, often non-acidic, conditions such as lithium base-mediated deprotection strategies. researchgate.net
Catalyst-Free Condensation Reactions
The formation of carbon-nitrogen double bonds through condensation reactions is fundamental to the synthesis of many heterocyclic compounds. The acetic acid/TFE system can facilitate such reactions, often without the need for a metal catalyst. Acetic acid can act as a proton source and a polar reaction medium to promote the condensation of amines and carbonyl compounds to form imines or heterocyclic structures like quinoxalines. mdpi.com
For example, the synthesis of 2-[4-(substituted benziminomethyl) phenoxy]-3-methyl-quinoxalines can be achieved by refluxing an intermediate containing a formyl group with various substituted aromatic amines in ethanol (B145695) containing a catalytic amount of glacial acetic acid. mdpi.com This demonstrates the role of acetic acid in catalyzing the condensation to form a Schiff base. Similarly, TFE has been reported as an effective solvent for microwave-assisted condensation reactions, such as the synthesis of aza-BODIPY dyes. nih.gov The acidic nature of TFE, coupled with its ability to absorb microwave energy, can accelerate these transformations. nih.gov
| Starting Amine | Product | Reaction Time (hours) | Yield (%) |
|---|---|---|---|
| Aniline (B41778) | 5a | 6 | 72 |
| p-chloroaniline | 5b | 7 | 75 |
| p-anisidine | 5c | 8 | 70 |
| p-toluidine | 5d | 6 | 78 |
| p-nitroaniline | 5e | 9 | 65 |
Role in Protein and Peptide Chemistry
The interaction of the acetic acid/TFE system with proteins and peptides is of significant interest, primarily due to the profound and often concentration-dependent effects of TFE on polypeptide conformation.
Modulation of Protein Secondary and Tertiary Structure
2,2,2-Trifluoroethanol is widely recognized as a co-solvent that can induce and stabilize secondary structures, particularly α-helices, in peptides that may otherwise be disordered in aqueous solutions. youtube.com The mechanism is thought to involve the preferential aggregation of TFE molecules around the peptide, displacing water and creating a low-dielectric environment that favors the formation of internal hydrogen bonds. nih.gov
| TFE Concentration | Effect on Secondary Structure | Effect on Tertiary Structure |
|---|---|---|
| Low | Minimal change | Stabilization, increase in NOE contacts |
| High | Increase in α-helical content | Denaturation, loss of native fold |
Mechanisms of Protein Stabilization and Denaturation
The solvent system comprising acetic acid and 2,2,2-trifluoroethanol (TFE) presents a complex environment for proteins, capable of inducing both stabilization of certain structural elements and global denaturation. The specific outcome depends on the protein itself, the concentration of the co-solvents, and the interplay between the distinct chemical properties of acetic acid and TFE.
Role of 2,2,2-Trifluoroethanol (TFE): TFE is widely recognized for its dualistic effect on protein structure. nih.gov At low concentrations, TFE can stabilize and induce secondary structures, particularly α-helices, in peptides and proteins that may be unstructured in a purely aqueous solution. eurekalert.orgnih.gov Molecular dynamics simulations suggest that TFE achieves this by preferentially aggregating around the peptide, creating a coating that displaces water. pnas.orgnih.gov This displacement reduces the availability of water as a hydrogen-bonding competitor and establishes a low dielectric environment, which in turn favors the formation of intra-peptide hydrogen bonds essential for secondary structures. pnas.orgnih.gov TFE interacts weakly with nonpolar residues, meaning it does not disrupt the hydrophobic interactions that are crucial for the protein's core structure, thereby promoting stability over denaturation in these conditions. pnas.orgnih.gov
Role of Acetic Acid: Acetic acid primarily acts as a denaturant by altering the pH of the solution. youtube.com The acidic environment disrupts the ionic bonds and salt bridges that are critical for maintaining the folded state of a protein. youtube.com It can also lead to chemical modifications, such as the deamidation of asparagine and glutamine residues, which introduces negative charges and can further destabilize the protein's native conformation. nih.gov Studies on wheat gluten have shown that even low concentrations of acetic acid can induce a more decompacted protein form. nih.gov Furthermore, in the context of hydrogel synthesis, acetic acid has been used to controllably decrease the cross-linking density between tyrosine residues, demonstrating its ability to interfere with protein-protein interactions without necessarily affecting the protein's secondary structure. acs.orgnih.gov
| Component | Effect on Protein Structure | Mechanism |
| 2,2,2-Trifluoroethanol (Low Conc.) | Stabilization of secondary structure (α-helices) | Preferential solvation, displacement of water, creation of a low dielectric environment favoring intra-peptide H-bonds. pnas.orgnih.gov |
| 2,2,2-Trifluoroethanol (High Conc.) | Denaturation of tertiary structure | Disruption of tertiary fold, promotion of non-native secondary structures. nih.goveurekalert.orgresearchgate.net |
| Acetic Acid | Denaturation | Disruption of ionic bonds and salt bridges via pH change; potential deamidation of residues. youtube.comnih.gov |
NMR-Based Protein Folding Studies
The unique solvent properties of 2,2,2-trifluoroethanol (TFE), often used in conjunction with acidifying agents like acetic acid, make it a valuable tool in protein folding studies using Nuclear Magnetic Resonance (NMR) spectroscopy. chemicalbook.com TFE can effectively solubilize both peptides and proteins while strongly influencing their three-dimensional structure depending on its concentration. chemicalbook.com
NMR spectroscopy, in combination with TFE, is frequently employed to study the conformational preferences of peptides and protein fragments. nih.govacs.org Many peptides that are intrinsically disordered in aqueous buffers can be induced to form stable α-helical or β-sheet structures in the presence of TFE. eurekalert.orgnih.gov This allows researchers to investigate the inherent structural propensities of specific amino acid sequences, which are believed to be the building blocks of the final protein fold. By analyzing NMR parameters such as Nuclear Overhauser Effects (NOEs), coupling constants, and chemical shifts, scientists can obtain detailed, residue-specific information about the geometry and stability of these induced secondary structures. nih.govresearchgate.net
For instance, a study on a synthetic peptide from hen egg white lysozyme used NMR to track structural changes with increasing TFE concentrations. nih.gov The data revealed that low TFE concentrations stabilized the protein's tertiary structure, as evidenced by an increase in the number of NOE contacts, while higher concentrations led to denaturation. nih.gov The use of TFE in such NMR experiments helps to populate and characterize folding intermediates and transition states that are too transient to be observed under normal aqueous conditions. nih.gov Acetic acid may be used in these systems to maintain a low pH, which can help to further destabilize the native state and favor the study of unfolded or partially folded conformations, or to mimic acidic conditions within cellular compartments.
Chromatographic and Mass Spectrometric Methodologies
The combination of acetic acid and 2,2,2-trifluoroethanol finds utility in modern analytical techniques, particularly in the separation and characterization of complex biomolecules like proteins and peptides.
Eluent Additives and Ionization Enhancement in LC-MS
In Liquid Chromatography-Mass Spectrometry (LC-MS), mobile phase additives are crucial for achieving good chromatographic resolution and efficient ionization. nih.govnih.gov Both acetic acid and TFE are employed as additives, sometimes in concert, to analyze proteins and peptides.
Acetic Acid is a volatile acid commonly used as a mobile phase additive in reversed-phase LC-MS. honeywell.comscharlab.comchromforum.org Its primary roles are to control the pH and improve peak shape. chromforum.org For protein and peptide analysis, it can protonate silanol (B1196071) groups on the stationary phase, reducing undesirable secondary interactions. Acetic acid has been shown to be a superior additive for enhancing signal in negative mode electrospray ionization (ESI) for certain classes of molecules like lipids, significantly increasing lipid coverage compared to other additives. nih.govwiley.com
2,2,2-Trifluoroethanol (TFE) is also used as a mobile phase component in LC-MS for protein analysis. sigmaaldrich.com It can improve the solubility of hydrophobic peptides and proteins. youtube.com However, much like the structurally related trifluoroacetic acid (TFA), TFE can sometimes suppress the MS signal. nih.govresearchgate.net This suppression is due to the formation of strong ion pairs with the analyte in the gas phase, which neutralizes the charge and makes the analyte "invisible" to the mass spectrometer. nih.gov Despite this, its unique solvent properties often make it necessary for challenging separations. Strategies to counteract this suppression, such as using supercharging reagents or modifying the desolvation gas, have been developed to leverage the chromatographic benefits of fluorinated alcohols while improving MS sensitivity. nih.govacs.org
The combined use offers a tailored solvent environment. Acetic acid provides pH control and can enhance ionization, while TFE can improve solubility and chromatographic performance for specific analytes.
| Additive | Role in LC-MS | Advantages | Disadvantages |
| Acetic Acid | pH modifier, peak shape enhancer | Good volatility, enhances negative mode ESI. nih.govchromforum.orgwiley.com | Weaker acid, may require higher concentrations. chromforum.org |
| 2,2,2-Trifluoroethanol | Solubility enhancer, mobile phase modifier | Improves solubility of hydrophobic peptides. youtube.com | Can cause ion suppression in ESI-MS. nih.govresearchgate.net |
Derivatization Reactions for Analytical Enhancement
The chemical properties of the acetic acid/TFE system are harnessed in specific reactions designed to facilitate analysis. A notable example is in the field of Solid-Phase Peptide Synthesis (SPPS). After a peptide has been synthesized on a solid support resin, it must be cleaved from the resin for purification and analysis.
A specific cleavage cocktail composed of dichloromethane (DCM)/TFE/acetic acid (AcOH) in a 7:2:1 ratio has been used to cleave protected peptide-peptoid hybrids from highly acid-sensitive resins like the 2-chlorotrityl chloride resin. nih.gov In this application, the mixture acts as a mild reagent to release the synthesized molecule from the solid support without removing the acid-labile protecting groups on the peptide's side chains. nih.gov
Acetic Acid provides the mild acidity needed to break the bond between the peptide and the resin.
TFE and DCM act as a solvent system that swells the resin and solubilizes the cleaved, protected peptide, facilitating its recovery. nih.gov
This procedure allows for the analysis of the protected peptide by techniques like LC-MS to check the success of intermediate synthetic steps before proceeding with the final, harsh deprotection, representing a key use of this specific solvent mixture for analytical enhancement in synthetic chemistry. nih.gov
Emerging Applications and Green Chemistry Considerations
The solvent system of acetic acid and 2,2,2-trifluoroethanol is gaining attention in the context of green chemistry, which aims to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances.
2,2,2-Trifluoroethanol (TFE) is increasingly considered an environmentally benign or "green" solvent. researchgate.net Its beneficial properties include high ionizing power, a strong ability to donate hydrogen bonds, and high polarity, making it a suitable replacement for more hazardous solvents in various organic transformations. researchgate.netsigmaaldrich.com It can be produced industrially via the hydrogenation of trifluoroacetic acid derivatives. chemicalbook.comwikipedia.org
Acetic Acid is a bio-based chemical that is readily biodegradable and has a low toxicity profile, making it an inherently green solvent.
Emerging applications focus on leveraging the unique properties of TFE as a solvent and catalyst, activated by the presence of an acid like acetic acid, for novel organic reactions and the synthesis of complex molecules under mild and efficient conditions. researchgate.net
Future Directions and Interdisciplinary Research Opportunities
Exploration of Novel Acetic Acid/2,2,2-Trifluoroethanol (B45653) Derived Solvent Systems
The development of novel solvent systems based on acetic acid and TFE mixtures is a promising area of research. TFE is recognized for its capacity to serve as a non-nucleophilic polar medium that can significantly influence reaction pathways and stabilize reactive intermediates. Research has demonstrated that employing TFE as a solvent can dramatically improve the chemo-selectivity of reactions, such as in the SNAr arylation of peptides, where it allows for selective modification of cysteine residues over other nucleophilic side chains like lysine. rsc.orghw.ac.uk This ability to tune the reactivity of functional groups is a key advantage.
Furthermore, TFE has been successfully used as a co-solvent in supercritical fluid chromatography (SFC) for the purification of unstable molecules like boronate esters, preventing their degradation which readily occurs in traditional alcoholic solvents like methanol. nih.gov Its use can lead to higher throughput and reduced solvent consumption. nih.gov In synthesis, TFE's ability to form strong hydrogen bonds can be critical; for instance, protic solvents like TFE have been shown to be effective in photocatalytic intramolecular cycloadditions by potentially lowering the energy barrier through hydrogen bonding with the substrate. acs.org
The introduction of acetic acid into these systems would add a tunable acidic component, creating a "task-specific" solvent. For example, in the synthesis of aza-BODIPY fluorophores, ammonium (B1175870) acetate (B1210297) has been used as a reagent in a TFE solvent, highlighting a scenario where the components of acetic acid and TFE are present in the reaction milieu. mdpi.com Future research could systematically explore varying ratios of acetic acid to TFE to optimize reaction yields, control selectivity between competing reaction pathways, and stabilize transition states in acid-catalyzed reactions.
Table 1: Applications of TFE-Based Solvent Systems in Chemical Processes
| Application Area | Specific Use Case | Observed Benefit |
| Peptide Chemistry | Perfluoroaromatic SNAr Arylation | Enhanced chemo-selectivity for specific nucleophiles (e.g., cysteine over lysine). rsc.orghw.ac.uk |
| Purification | Co-solvent in Supercritical Fluid Chromatography (SFC) | Stabilization of unstable boronate esters, preventing degradation and epimerization. nih.gov |
| Organic Synthesis | Photocatalytic Intramolecular Cycloaddition | Facilitates reaction, likely by lowering energy barriers via hydrogen bonding. acs.org |
| Fluorophore Synthesis | Medium for aza-BODIPY core construction | Used with ammonium acetate to facilitate microwave-assisted synthesis. mdpi.com |
Advanced Spectroscopic Probes for Complex Interfacial Phenomena
The unique solvating properties of acetic acid/TFE mixtures make them ideal media for studying complex molecular interactions at interfaces using advanced spectroscopic techniques. TFE's ability to induce and stabilize secondary structures in peptides and proteins is well-documented, making it a common co-solvent in NMR studies of protein folding. The mixture's properties could be harnessed to investigate pH-dependent conformational changes or the binding of substrates to enzymes under conditions that mimic specific cellular microenvironments.
Spectroscopic studies, such as Large-Angle X-ray Scattering (LAXS) and NMR, have been used to elucidate the hydrogen-bonding networks in mixtures of acetic acid and water. nih.gov Similar methodologies could be applied to the acetic acid/TFE system to map the molecular-level structure, including the formation of hydrogen-bonded chains or cyclic dimers, and understand how these structures influence reactivity. nih.gov Furthermore, techniques like Fourier-transform infrared (FT-IR) and Raman spectroscopy, combined with computational analysis, can provide detailed insights into the vibrational modes of the mixture and how they are perturbed by the introduction of a solute. nih.gov The use of fluorescent probes, such as aza-BODIPY dyes synthesized in TFE-containing systems, could also be employed to study the polarity and microenvironment of these novel solvent mixtures. mdpi.com
Computational Design of Tailored Solvent Systems for Specific Reactivities
Computational chemistry offers a powerful tool for accelerating the design and optimization of solvent systems for specific chemical applications. By using quantum mechanical methods like Density Functional Theory (DFT), researchers can predict the properties of the acetic acid/TFE mixture, including its molecular electrostatic potential, frontier molecular orbitals (HOMO-LUMO), and reactivity indices. nih.gov This allows for an in-silico understanding of how the solvent mixture will interact with reactants, catalysts, and transition states.
Molecular dynamics (MD) simulations can be employed to model the bulk behavior of the solvent mixture and to study dynamic processes such as protein folding or reaction kinetics within this medium. Such simulations can reveal preferential solvation effects, where one component of the solvent mixture may concentrate around a solute, thereby creating a localized microenvironment that directs reactivity. This approach would allow researchers to computationally screen various ratios of acetic acid to TFE to identify the optimal composition for a desired outcome, such as maximizing the yield of a specific product or stabilizing a particular protein conformation. By building predictive models based on computational data, the experimental effort required to develop new applications can be significantly reduced.
Table 2: Illustrative Workflow for Computational Solvent Design
| Step | Description | Computational Tools | Desired Output |
| 1. Component Analysis | Calculate properties of individual acetic acid and TFE molecules. | Density Functional Theory (DFT) | Molecular geometry, electrostatic potential, orbital energies. nih.gov |
| 2. Mixture Simulation | Simulate the bulk liquid mixture at various compositions. | Molecular Dynamics (MD) | Radial distribution functions, hydrogen bond network analysis, diffusion coefficients. nih.gov |
| 3. Solute-Solvent Interaction | Introduce a reactant or substrate into the simulated solvent box. | MD, Quantum Mechanics/Molecular Mechanics (QM/MM) | Preferential solvation, interaction energies, conformational changes of the solute. |
| 4. Reactivity Prediction | Model a specific chemical reaction within the solvent system. | DFT, Transition State Theory | Reaction energy profiles, activation barriers, predicted product ratios. |
| 5. System Optimization | Iteratively adjust the solvent ratio and re-simulate to find optimal conditions. | Machine Learning, AI-driven workflows | A tailored solvent composition predicted to maximize a specific outcome (e.g., reaction yield or selectivity). |
Integration with Materials Science and Nanotechnology
The intersection of the acetic acid/TFE solvent system with materials science and nanotechnology opens up possibilities for creating novel functional materials. TFE is an effective solvent for various polymers, and its combination with acetic acid could be used to develop new processing methods for polymer films, fibers, and composites with embedded functionalities.
One intriguing avenue is the use of this binary system in the synthesis and dispersion of nanomaterials. For instance, acetic acid has been explored in nanotechnology for its antimicrobial properties. An acetic acid/TFE medium could provide a unique environment for the synthesis of metallic or metal oxide nanoparticles, where the acetic acid acts as a capping agent or pH modifier and TFE controls the solvent polarity and particle growth kinetics.
Furthermore, the components of this system are linked in industrial synthesis. A patented process for producing TFE involves the reaction of 2-halo-1,1,1-trifluoroethane with a salt of a carboxylic acid, such as sodium acetate or potassium acetate, in a continuous process. google.com This highlights the compatibility and interplay of these chemical species at an industrial scale. Future research could explore using the acetic acid/TFE system as a reactive medium for creating hybrid organic-inorganic materials or for the controlled dearomatization and synthesis of complex, semi-saturated heterocycles, which are valuable scaffolds in medicinal chemistry. acs.org
Q & A
Q. What are the critical considerations when using acetic acid as a solvent in reaction kinetics studies?
Acetic acid’s polar, protic nature makes it suitable for acid-catalyzed reactions (e.g., acetolysis of esters). Key factors include:
- Purity : Use glacial acetic acid (≥99.8%) to minimize water content, which can hydrolyze acid-sensitive intermediates .
- Acid strength : Its moderate acidity (pKa ~4.76) allows controlled protonation without excessive side reactions.
- Temperature effects : Reactions like SN1 solvolysis require precise temperature control due to acetic acid’s high boiling point (118°C) .
Q. How does 2,2,2-trifluoroethanol (TFE) enhance reaction stereoselectivity in organic synthesis?
TFE’s strong hydrogen-bond-donating ability (α = 1.51) stabilizes transition states, favoring stereoselective pathways. For example:
- In hydroalkoxylation, TFE reduces competing side reactions by stabilizing cationic intermediates via H-bonding .
- Its low nucleophilicity prevents unwanted nucleophilic attack, improving enantiomeric excess (e.g., up to 95% ee in hydrofunctionalization) .
Q. What experimental precautions are necessary when handling TFE in NMR spectroscopy?
- Deoxygenation : Use freshly distilled TFE under inert gas to avoid oxidation byproducts, which can depress reaction yields .
- Solvent compatibility : TFE is stable in acidic NMR conditions but may react with strong bases. Pair with CDCl3 or methanol-d4 for optimal resolution .
Advanced Research Questions
Q. How do inductive effects in TFE influence its acidity compared to acetic acid, and how can this be exploited in Brønsted acid catalysis?
TFE’s trifluoromethyl group exerts a strong electron-withdrawing inductive effect, lowering its pKa to ~12.4 (vs. ethanol’s pKa ~16). This enhances its ability to stabilize conjugate bases, making it effective in:
Q. What methodologies resolve contradictions in solvation dynamics between acetic acid and TFE in mixed-solvent systems?
Conflicting data on solvation parameters (e.g., Kamlet-Taft β values) arise from H-bonding competition. To address this:
- Use ultrasonic velocity measurements to quantify intermolecular interactions. For example, ternary mixtures of TFE/di-isopropyl ether/1-alkanols show nonlinear compressibility trends, requiring multivariate analysis .
- Employ 31P NMR spectroscopy to map H-bonding strength between TFE and phosphine oxides, revealing solvent-solute interaction hierarchies .
Q. How can azeotrope formation between TFA (trifluoroacetic acid) and water impact synthetic workflows, and what mitigation strategies exist?
TFA (a common TFE derivative) forms a 105°C azeotrope with water, complicating purification. Solutions include:
Q. What are the mechanistic implications of acetic acid’s dual role as solvent and proton source in carbocation rearrangements?
Acetic acid stabilizes carbocations via solvation while participating in proton transfer. For example:
- In solvolysis of 1-phenylcyclobutylcarbinyl brosylates, acetic acid accelerates ring-opening via ion-pair return suppression , confirmed by kinetic isotope effects (kH/kD > 1.5) .
- High acetic acid concentrations (>80% v/v) favor SN2 mechanisms due to increased polarity .
Methodological Challenges and Data Interpretation
Q. How to optimize TFE’s role as a co-solvent in peptide synthesis without inducing side reactions?
- Concentration limits : Keep TFE <20% v/v to avoid denaturation of acid-labile peptides.
- Coupling agents : Pair with HOAt (1-hydroxy-7-azabenzotriazole) to minimize racemization .
- Temperature control : Reactions at 0–4°C reduce trifluoroacetylation of amine groups .
Q. What analytical techniques validate acetic acid’s purity in high-precision kinetic studies?
Q. How to reconcile discrepancies in reported pKa values for TFE in different solvent systems?
Variations arise from solvent polarity and H-bonding competition. Standardize measurements using:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
